(R)-1-Cyclohexylethyl isocyanate
Overview
Description
(R)-1-Cyclohexylethyl isocyanate is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. It is a chiral isocyanate, meaning it has a specific three-dimensional arrangement of its atoms that makes it distinct from its mirror image. This compound is primarily used in organic synthesis and research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-cyclohexylethyl isocyanate typically involves the reaction of (R)-1-cyclohexylethylamine with phosgene (COCl2) or its derivatives. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) under controlled temperature conditions to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (R)-1-Cyclohexylethyl isocyanate is highly reactive and can undergo various types of chemical reactions, including:
Addition Reactions: It can react with alcohols to form urethanes.
Substitution Reactions: It can react with amines to form ureas.
Polymerization Reactions: It can polymerize to form polyurethane materials.
Common Reagents and Conditions:
Alcohols: Common reagents include methanol, ethanol, and other alcohols.
Amines: Primary and secondary amines are typically used.
Polymerization: Catalysts such as dibutyltin dilaurate may be used to facilitate polymerization.
Major Products Formed:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by polymerization.
Scientific Research Applications
(R)-1-Cyclohexylethyl isocyanate is widely used in scientific research due to its reactivity and ability to form various functional groups. Its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polyurethane foams, coatings, and adhesives.
Mechanism of Action
The mechanism by which (R)-1-cyclohexylethyl isocyanate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The isocyanate group (-N=C=O) reacts with nucleophiles such as alcohols and amines to form stable urethane and urea linkages, respectively. This reactivity is crucial in various synthetic and biological processes.
Comparison with Similar Compounds
(R)-1-Cyclohexylethyl isocyanate is unique due to its chiral nature and specific reactivity profile. Similar compounds include:
1-Cyclohexylethyl isocyanate (S-enantiomer): The mirror image of this compound, with different reactivity and applications.
Isophorone diisocyanate: A related compound used in the production of polyurethane materials.
Hexamethylene diisocyanate: Another isocyanate used in similar applications but with a different structure.
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Properties
IUPAC Name |
1-isocyanatoethylcyclohexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSKYRAPJLTXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601092 | |
Record name | (1-Isocyanatoethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93470-26-9 | |
Record name | (1-Isocyanatoethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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